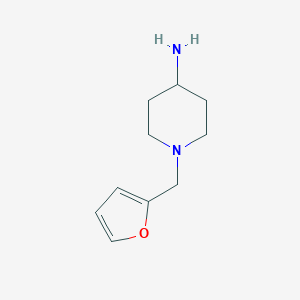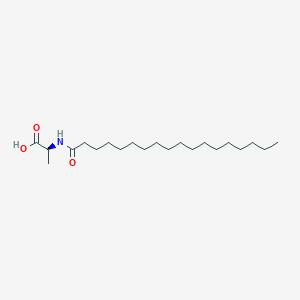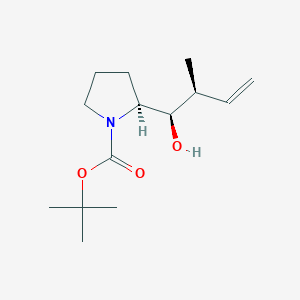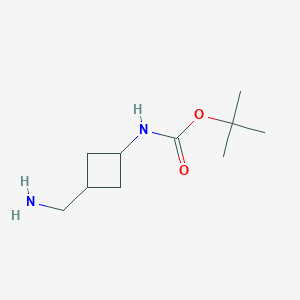
4-Nitropicolinaldehyde
Overview
Description
4-Nitropicolinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The this compound molecule contains a total of 15 bonds. There are 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.11 g/mol . It appears as a pale-yellow to yellow-brown liquid . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .
Scientific Research Applications
Mutagenic Studies : 4-Nitroquinoline 1-oxide (4-NQO), a closely related compound, is known for its mutagenic properties in bacteria, fungi, and animals. It has been used for genetic screens and in studies of DNA damage and repair in Aspergillus nidulans (Downes et al., 2014).
Analytical Reagent Applications : Derivatives of picolinaldehyde, like 4-Nitropicolinaldehyde, are used in the synthesis of heterocyclic azomethine compounds, which find application as analytical reagents. These compounds react with metal ions to form colored chelates useful in chemical analysis (Otomo & Kodama, 1973).
Environmental Impact Studies : Studies on the effects of nitrophenols, which include compounds like this compound, reveal their toxicity in anaerobic systems, particularly in methanogenic systems used for waste treatment. Such research is crucial for understanding the environmental impact of these compounds (Haghighi Podeh et al., 1995).
Pharmaceutical and Industrial Research : Research on heterocyclic compounds, including those derived from picolinaldehyde, highlights their significance in various industrial and medical applications. These compounds have potential as anticancer agents and for combating HIV (Aydemir & Kaban, 2018).
Carcinogenicity and Toxicity Studies : 4-Nitroquinoline 1-oxide, similar in structure to this compound, has been extensively used in studies of oral carcinogenesis, particularly in inducing squamous cell carcinoma in animal models (Nauta et al., 1996).
Antimicrobial Research : Derivatives of methyl 4-phenylpicolinoimidate, closely related to this compound, have been synthesized and evaluated for their antimicrobial activity, including against tuberculosis (Gobis et al., 2022).
Catalysis in Organic Synthesis : The reduction of nitro compounds, including 4-nitrophenol, a compound similar to this compound, is crucial in organic chemistry for the synthesis of amines. Graphene-based catalysts have been developed for this purpose (Nasrollahzadeh et al., 2020).
Cancer Research Models : 4-NQO, related to this compound, serves as a model in cancer prevention research, particularly in the development of oral cancer models in mice (Vitale-Cross et al., 2009).
Safety and Hazards
Future Directions
As for future directions, 4-Nitropicolinaldehyde, like other nitro compounds, could continue to be used in various chemical reactions for research and development purposes. Its use in the synthesis of new compounds and in the study of chemical reactions could provide valuable insights into various fields of chemistry .
properties
IUPAC Name |
4-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGAKFHUOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561878 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108338-19-8 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)



![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)




![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)